3beta,5beta-Tetrahydro Norgestrel
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Overview
Description
3beta,5beta-Tetrahydro Norgestrel is a synthetic progestin widely used in various medical and industrial applications. It is a derivative of norgestrel, a well-known contraceptive agent. This compound has a unique chemical structure that confers potent biological activity and therapeutic potential.
Mechanism of Action
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta,5beta-Tetrahydro Norgestrel involves several steps, starting from norgestrel. The process typically includes hydrogenation and reduction reactions to achieve the desired stereochemistry. Specific details on the reaction conditions and reagents used are proprietary and may vary between manufacturers .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical synthesis, followed by purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3beta,5beta-Tetrahydro Norgestrel undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to modify the compound’s oxidation state.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3beta,5beta-Tetrahydro Norgestrel has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other steroids.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for its potential in contraceptive formulations and hormone replacement therapies.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Norgestrel: The parent compound, used widely in contraceptives.
Levonorgestrel: A biologically active stereoisomer of norgestrel, also used in contraceptives.
3alpha,5beta-Tetrahydro Norgestrel: Another stereoisomer with similar applications.
Uniqueness: 3beta,5beta-Tetrahydro Norgestrel is unique due to its specific stereochemistry, which imparts distinct biological activity and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
(3S,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15+,16+,17-,18-,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVTSMKEGKAHY-ZENBKHFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858460 |
Source
|
Record name | (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19351-17-8 |
Source
|
Record name | (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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